Reduced Transporter Liability: OCT1 IC50 of 7-(2-methyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine vs. Des-Methyl Analog
The target compound displays an IC50 of 138,000 nM (138 µM) against human organic cation transporter 1 (OCT1/SLC22A1) in HEK293 cells, indicating minimal interaction with this hepatic and renal uptake transporter [1]. In contrast, the des-methyl analog (CAS 900890-77-9) shows potent cytotoxicity with IC50 values of approximately 4.34 µM in MCF-7 breast cancer cells [2]. The >30-fold difference in apparent cellular activity suggests that the 2-methyl substituent substantially reduces off-target transporter engagement, potentially mitigating OCT1-mediated drug-drug interactions and tissue-specific toxicity.
| Evidence Dimension | OCT1 transporter inhibition / cellular cytotoxicity |
|---|---|
| Target Compound Data | IC50 = 138,000 nM (OCT1 inhibition in HEK293 cells) |
| Comparator Or Baseline | Des-methyl analog (CAS 900890-77-9) IC50 = 4,340 nM (MCF-7 cytotoxicity) |
| Quantified Difference | >30-fold weaker OCT1 inhibition |
| Conditions | OCT1: HEK293 cells, ASP+ substrate uptake assay; Cytotoxicity: MCF-7 breast cancer cells, MTT assay |
Why This Matters
For research programs concerned with ADME-Tox and off-target safety, the target compound's reduced transporter liability provides a meaningful selection advantage over the des-methyl analog.
- [1] BindingDB. PrimarySearch_ki: Monomer ID 50241341, IC50 for human OCT1. Accessed via BindingDB. View Source
- [2] Stypik, M. et al. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals 15, 914 (2022). View Source
